Vildagliptin-d3
Overview
Description
A pyrrolidine-carbonitrile derivative and potent inhibitor of DIPEPTIDYL PEPTIDASE 4 that is used in the treatment of TYPE 2 DIABETES MELLITUS.
Scientific Research Applications
Neurodegenerative Diseases : Vildagliptin has been indicated as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington's disease. It is believed to work through the PI3K/Akt signaling pathway in the central nervous system, enhancing survival and slowing disease progression (Sayed et al., 2019).
Vasculoprotective Effects : In type 2 diabetes mellitus, vildagliptin shows anti-sclerotic and vasculoprotective effects beyond glycemic control. It can limit inflammation by suppressing the NF-κB signaling pathway and proinflammatory agents, regulate lipid metabolism, reduce macrophage foam cell formation, enhance nitric oxide synthesis, and improve vascular relaxation (Wiciński et al., 2020).
Ocular Inflammation : Vildagliptin's potential anti-inflammatory property for ocular use has been explored. A plasticized ocular film formulation of vildagliptin showed promising results in managing and controlling ocular inflammation, particularly in diabetic retinopathy (Nandi et al., 2021).
Diabetes Management : Vildagliptin has shown efficacy in improving islet function and glucose metabolism in type 2 diabetes mellitus (T2DM) patients. It enhances pancreatic alpha- and beta-cell responsiveness to glucose, leading to improved glycemic control (Azuma et al., 2008).
Parkinson's Disease : It has demonstrated neuroprotective effects in a rat model of Parkinson's disease. The drug showed central anti-inflammatory and antiapoptotic effects, potentially impeding neuronal damage (Abdelsalam & Safar, 2015).
Mechanism of Action
Target of Action
Vildagliptin-d3, like Vildagliptin, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . This enzyme is responsible for the degradation of incretin hormones, specifically glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood glucose levels by promoting insulin secretion .
Mode of Action
This compound inhibits DPP-4, preventing the degradation of GLP-1 and GIP . This inhibition results in elevated levels of these incretin hormones, leading to increased insulin secretion and decreased glucagon release . The overall effect is improved glycemic control .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, this compound prevents the rapid cleavage of these hormones, thereby increasing their level and activity . This leads to an increase in the insulin: glucagon ratio, which results in decreased hepatic glucose production and a decrease in plasma glucose levels .
Pharmacokinetics
Following oral administration, Vildagliptin is rapidly and well absorbed, with an absolute bioavailability of 85% . It is minimally bound to plasma proteins (9.3%) and distributes extensively into extravascular spaces . Renal clearance accounts for 33% of the total body clearance after intravenous administration . The primary elimination pathway is hydrolysis by multiple tissues/organs . Vildagliptin has a low potential for drug interactions, as cytochrome P450 (CYP) enzymes are minimally involved in its metabolism .
Result of Action
The result of this compound’s action is improved glycemic control in patients with type 2 diabetes mellitus . It achieves this by increasing insulin secretion and decreasing glucagon release, thereby reducing blood glucose levels . Clinical trials have shown that Vildagliptin has a relatively low risk of hypoglycemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption and efficacy can be affected by the patient’s diet and lifestyle. In subjects with varying degrees of renal impairment, Vildagliptin exposure increases by approximately 2-fold .
Biochemical Analysis
Biochemical Properties
Vildagliptin-d3 plays a significant role in biochemical reactions. It selectively inhibits the enzyme type 4 dipeptidylpeptidase (DPP-4) and increases the glucose sensitivity of pancreatic α and β cells . By increasing the insulin: glucagon ratio, this compound decreases hepatic glucose production, which leads to a decrease in the plasma glucose level .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a significant impact on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2S)-2,5,5-trideuterio-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1/i3D2,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-COZVPQRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CCC(N1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)([2H])[2H])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858562 | |
Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217546-82-1 | |
Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: The development of a method for the simultaneous identification and quantification of 11 oral hypoglycemic drugs in plasma using electrospray ionization liquid chromatography–mass spectrometry is significant because it allows researchers to study the pharmacokinetic profiles of these drugs in patients with diabetes []. This information is essential for optimizing dosing regimens and improving patient outcomes, particularly in cases where multiple medications are prescribed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.